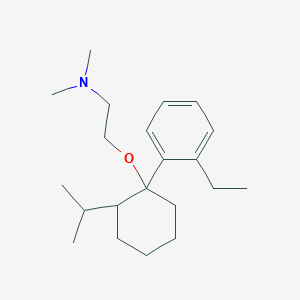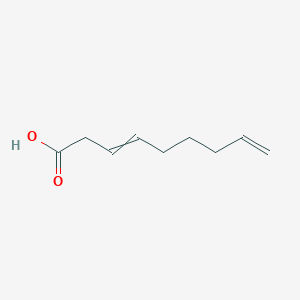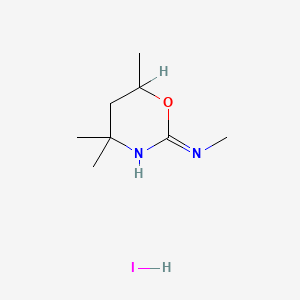
1-Chloro-1-nitrosocyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-nitrosocyclopentadecane is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom The structure of this compound consists of a 15-membered cycloalkane ring with a chlorine atom and a nitroso group attached to the same carbon atom
Preparation Methods
The synthesis of 1-Chloro-1-nitrosocyclopentadecane can be achieved through several methods:
Direct Nitrosation: This method involves the direct introduction of a nitroso group into the cyclopentadecane ring. Nitrosyl chloride (NOCl) is commonly used as the nitrosating agent. The reaction is typically carried out under controlled conditions to ensure the selective formation of the nitroso compound.
Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors. For example, an amino derivative of cyclopentadecane can be oxidized using reagents such as peroxyacetic acid to form the nitroso compound.
Reduction of Nitro Precursors: The reduction of nitro derivatives is also a viable method.
Chemical Reactions Analysis
1-Chloro-1-nitrosocyclopentadecane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitroso group can be reduced to form amino compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine atom with a methoxy group.
Scientific Research Applications
1-Chloro-1-nitrosocyclopentadecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of nitroso groups into other compounds. It also serves as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to form reactive intermediates makes it useful in studying biological processes involving nitroso compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-nitrosocyclopentadecane involves the interaction of its nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can alter the function of the target molecules, leading to various biological effects. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation .
Comparison with Similar Compounds
1-Chloro-1-nitrosocyclopentadecane can be compared with other nitroso compounds, such as:
1-Chloro-1-nitrosocyclohexane: Similar in structure but with a smaller ring size, leading to different chemical reactivity and physical properties.
1-Nitroso-2-naphthol: An aromatic nitroso compound with distinct electronic properties due to the presence of an aromatic ring.
Nitrosobenzene: A simple aromatic nitroso compound used as a reference in many studies involving nitroso chemistry.
Properties
IUPAC Name |
1-chloro-1-nitrosocyclopentadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO/c16-15(17-18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPGDZOSDDUYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(CCCCCC1)(N=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784523 |
Source


|
| Record name | 1-Chloro-1-nitrosocyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30784523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36857-01-9 |
Source


|
| Record name | 1-Chloro-1-nitrosocyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30784523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
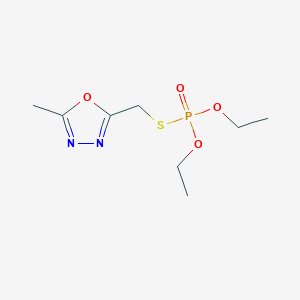
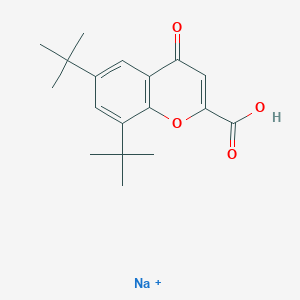
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
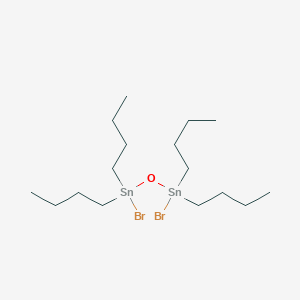
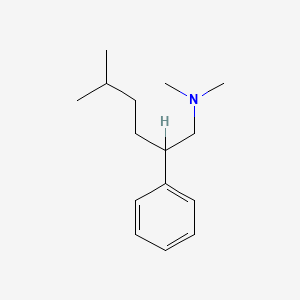
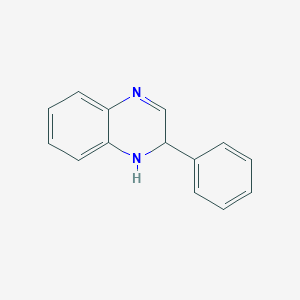

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
